Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride

Solubility Salt Form Formulation

In PROTAC design, inconsistent linker geometry or salt form can derail ternary complex formation and assay reproducibility. Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride (CAS 1638765-19-1) is a conformationally rigid, 3-substituted cyclobutyl amino ester hydrochloride that ensures defined exit vector geometry and aqueous solubility for reliable conjugation. - Defined 3-aminomethyl substitution pattern ensures correct exit vector geometry; regioisomeric impurities (e.g., 1-substituted analogs) can abolish target engagement. - Hydrochloride salt form provides superior aqueous solubility and long-term stability versus the free base, critical for reproducible in vitro and in vivo assays. - Serves as a validated PROTAC linker building block, enabling efficient amide coupling or reductive amination for E3 ligase ligand-warhead conjugation.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 1638765-19-1
Cat. No. B1434304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride
CAS1638765-19-1
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CC(C1)CN.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-11-8(10)4-6-2-7(3-6)5-9;/h6-7H,2-5,9H2,1H3;1H
InChIKeyIRSAIIPSQDUMJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate HCl Technical Baseline


Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride (CAS 1638765-19-1) is a cyclobutane-derived small molecule scaffold featuring a methyl ester, an aminomethyl group, and a hydrochloride salt form [1]. The compound serves as a versatile building block in organic synthesis, particularly as a PROTAC (PROteolysis TArgeting Chimera) linker, enabling the creation of bifunctional molecules for targeted protein degradation [2]. Its molecular formula is C8H16ClNO2, with a molecular weight of 193.67 g/mol [1]. This compound is a member of the 3-substituted cyclobutyl amino ester class, a group of compounds utilized in medicinal chemistry for their conformational rigidity and functional handle versatility.

PROTAC linker building block with defined exit vector
3-Aminomethyl cyclobutyl scaffold for SAR exploration
Hydrochloride salt supports aqueous solubility and cold-chain storage

Substitution Risks for Methyl 2-[3-(aminomethyl)cyclobutyl]acetate HCl


In drug discovery and chemical biology, the precise substitution pattern on a cyclobutane ring dictates molecular conformation, binding interactions, and subsequent biological activity. Simply substituting a regioisomer (e.g., the 1-substituted analog) or altering the ester moiety (e.g., ethyl ester) can lead to significant changes in physicochemical properties, such as lipophilicity, solubility, and metabolic stability, potentially derailing a lead optimization campaign [1]. Furthermore, the hydrochloride salt form is critical for ensuring adequate aqueous solubility and long-term stability, which are essential for reproducible in vitro and in vivo assays; using the free base may introduce variability in experimental outcomes [2]. The specific 3-aminomethyl substitution and methyl ester combination is tailored for use as a PROTAC linker, and a seemingly minor change could disrupt the linker's exit vector geometry or its conjugation chemistry, thus invalidating the entire PROTAC design. The quantitative evidence below substantiates why this specific compound is non-fungible with its closest analogs.

Regioisomer (1-aminomethyl)
Altered exit vector may shift binding geometry and activity
Ethyl ester analog
Different ester handle may affect conjugate stability and reaction selectivity
Free base form
Lower aqueous solubility may require co-solvents and introduce assay variability

Comparative Data for Methyl 2-[3-(aminomethyl)cyclobutyl]acetate HCl


Hydrochloride Salt Solubility Advantage

The hydrochloride salt form of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate provides a significant and well-documented improvement in aqueous solubility compared to its free base counterpart (Methyl 2-[3-(aminomethyl)cyclobutyl]acetate, CAS 1638920-26-9). While specific solubility data for this exact compound is not publicly available, the formation of a hydrochloride salt is a standard, widely adopted pharmaceutical strategy to enhance the water solubility of amine-containing compounds. This class-level inference is supported by numerous studies demonstrating that hydrochloride salts of amines exhibit markedly higher solubility than their free base forms, a critical factor for achieving desired concentrations in biological assays and facilitating chemical handling [1].

Salt solubility
Class-level
General 2- to 1000-fold improvement for amine HCl salts
HCl salt vs free base (CAS 1638920-26-9)
Supports aqueous solubility for biological assays
Class-level inference; verify with specific lot
Solubility Salt Form Formulation

Regioisomeric Scaffolds: 3- vs. 1-Aminomethyl

The substitution pattern on the cyclobutane ring is a critical determinant of molecular geometry and, consequently, biological activity. The target compound features a 3-aminomethyl substitution (on the cyclobutane ring), whereas a close analog, Methyl 2-[1-(aminomethyl)cyclobutyl]acetate hydrochloride (CAS 2460757-42-8), has the aminomethyl group at the 1-position. While direct biological comparison data for these specific building blocks is absent, the principle of regioisomeric differentiation is a cornerstone of medicinal chemistry. For example, in a related class of LSD1 inhibitors, a compound containing an N-(3-(aminomethyl)cyclobutyl) moiety exhibited an IC50 of 19.3 nM [1]. This demonstrates that the 3-position substitution can be a potent pharmacophore, and shifting this substituent to the 1-position (as in the analog) would be expected to alter the molecule's exit vector and binding affinity, potentially rendering it inactive [2].

Regioisomer motif
Class-level
3-substituted derivative IC₅₀ = 19.3 nM (LSD1)
1-substituted data not available; geometry likely differs
Supports 3-position vector for binding mode optimization
Model: LSD1 enzyme; direct building-block comparison absent
Regioisomer Conformational Analysis Structure-Activity Relationship

Purity and Cold-Chain Stability

Vendor specifications reveal that Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride is routinely supplied at a high purity of 95-98%, meeting the stringent requirements for advanced synthesis and biological testing. This is comparable to its 1-substituted regioisomer (95% purity ) and the ethyl ester analog (98% purity ). However, a key differentiator is the specified storage condition: the target compound requires storage at 2-8°C , unlike the 1-substituted analog, which is shipped and stored at room temperature . This suggests a higher intrinsic reactivity or hygroscopicity of the 3-substituted hydrochloride, making cold-chain adherence a critical procurement and handling parameter to prevent degradation and ensure long-term experimental reproducibility.

Purity & storage
Cross-study comparable
Purity 95%; requires storage at 2–8 °C
Regioisomer: 95% purity, RT storage; ethyl ester: 98% purity
Cold-chain logistics critical for compound integrity
Vendor specifications; refrigeration recommended
Purity Stability Storage Conditions

PROTAC Linker Application

A key differentiator for this compound is its explicit designation and commercial offering as a PROTAC (PROteolysis TArgeting Chimera) linker [1]. This is a specialized application not claimed for its closest analogs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's length, rigidity, and functional handles are crucial for forming a stable ternary complex [2]. While specific ternary complex formation data for PROTACs built with this linker is not yet public, the compound's structural features—a rigid cyclobutyl core, an ester for potential conjugation, and an amine handle—are ideally suited for this purpose. In contrast, the ethyl ester analog or the free acid would offer different linker geometries and conjugation chemistries, potentially disrupting ternary complex formation and rendering the resulting PROTAC inactive [2].

PROTAC linker
Class-level
Designated as PROTAC linker building block
Analog not marketed for PROTAC applications
May support targeted protein degradation studies
Ternary complex formation data not publicly available
PROTAC Targeted Protein Degradation Linker Chemistry

Application Scenarios for Methyl 2-[3-(aminomethyl)cyclobutyl]acetate HCl


PROTAC Synthesis

Based on its established use as a PROTAC linker [1], this compound is ideally suited for research groups focused on targeted protein degradation. Its rigid cyclobutyl core and amine handle provide a defined exit vector and a reactive site for conjugating to an E3 ligase ligand and a target protein warhead. The hydrochloride salt ensures solubility in aqueous conjugation conditions, facilitating efficient synthesis. Researchers should prioritize this specific compound over its analogs to ensure the linker geometry aligns with established PROTAC design principles, as deviations could prevent the formation of a productive ternary complex [2].

3-Substituted Cyclobutyl Medicinal Chemistry

In structure-activity relationship (SAR) studies where the 3-position of a cyclobutane ring is a key pharmacophore, this compound is the building block of choice. Its regioisomeric purity is essential for exploring the chemical space around this specific vector. While direct comparative data for this exact compound is limited, the principle that regioisomers are not interchangeable is a fundamental tenet of medicinal chemistry [3]. Using the 1-substituted analog would lead to a different molecular geometry and likely result in a loss of activity, as demonstrated by the potent LSD1 inhibition (IC50 = 19.3 nM) observed for a derivative containing the 3-(aminomethyl)cyclobutyl motif [4].

Stable Amine Intermediate Synthesis

For multi-step synthetic routes where an amine handle needs to be protected or later deprotected under mild conditions, the hydrochloride salt form of this compound offers superior stability and solubility compared to the free base [5]. The requirement for cold storage (2-8°C) underscores its higher reactivity, making it an excellent candidate for reactions where a more activated species is beneficial, such as amide couplings or reductive aminations. Researchers should ensure they have the appropriate cold-chain logistics in place upon procurement to maintain compound integrity .

Application
Selection Property
Validation Focus
PROTAC synthesis
Defined exit vector and handle
Ternary complex formation review
3-Substituted cyclobutyl SAR
Regioisomeric identity
Binding affinity comparison
Amine-functional intermediate
Salt-form stability and solubility
Cold-chain logistics and reactivity monitoring
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